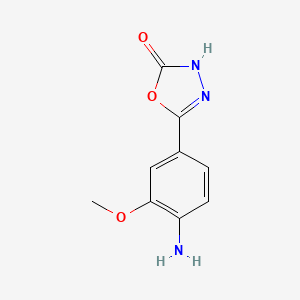
5-(4-Amino-3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Cat. No. B8725683
Key on ui cas rn:
648917-63-9
M. Wt: 207.19 g/mol
InChI Key: HCDCCFYNXJBWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07138414B2
Procedure details


Hydrogen was introduced under atmospheric pressure into the mixture of 550 mg of 5-(3-methoxy-4-nitrophenyl)-3H-[1,3,4]oxadiazol-2-one, 100 mg of Pd/C and 50 ml of THF up to the theoretical uptake. Afterwards, the catalyst was filtered off with suction and the mixture was concentrated to dryness under reduced pressure.

Quantity
550 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[H][H].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:14]2[O:18][C:17](=[O:19])[NH:16][N:15]=2)[CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O>[Pd].C1COCC1>[NH2:11][C:10]1[CH:9]=[CH:8][C:7]([C:14]2[O:18][C:17](=[O:19])[NH:16][N:15]=2)=[CH:6][C:5]=1[O:4][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
550 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])C1=NNC(O1)=O
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Afterwards, the catalyst was filtered off with suction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated to dryness under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C=C(C=C1)C1=NNC(O1)=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
